molecular formula C12H25NO2 B106439 12-Aminododecanoic acid CAS No. 693-57-2

12-Aminododecanoic acid

Cat. No. B106439
CAS RN: 693-57-2
M. Wt: 215.33 g/mol
InChI Key: PBLZLIFKVPJDCO-UHFFFAOYSA-N
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Description

12-Aminododecanoic acid is an omega-amino fatty acid that is dodecanoic acid in which one of the terminal amino hydrogens has been replaced by an amino group . It has a role as a bacterial metabolite . It is an omega-amino fatty acid and a medium-chain fatty acid .


Synthesis Analysis

The synthesis of 12-aminododecanoic acid has been achieved through various methods. One such method involves the use of a novel enzyme cascade starting from linoleic acid . Seven bacterial ω-transaminases (ω-TAs) were cloned, expressed in Escherichia coli, and successfully purified by affinity chromatography . Another method involves the reaction of the oxoacid with hydroxylamine hydrochloride to give 12-oxododecanoic acid oxime, which was catalytically reduced to give 12-aminododecanoic acid with a yield greater than 85% .


Molecular Structure Analysis

The molecular formula of 12-Aminododecanoic acid is C12H25NO2 . Its exact mass is 215.19 and its molecular weight is 215.340 . The elemental composition includes C, 66.93; H, 11.70; N, 6.50; O, 14.86 .


Chemical Reactions Analysis

In the synthesis of 12-aminododecanoic acid, a three-enzyme cascade with lipoxygenase, hydroperoxide lyase, and ω-transaminase was established for the first time . A one-pot transformation of linoleic acid to 12-aminododecanoic acid, a precursor of nylon-12, was achieved .


Physical And Chemical Properties Analysis

12-Aminododecanoic acid is an alkane chain with terminal carboxlic acid and amine groups . The compound can be used as a PROTAC linker in the synthesis of PROTACs . The amino group (NH2) is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .

Scientific Research Applications

Peptide Synthesis

12-Aminododecanoic acid: is utilized in the synthesis of peptides due to its reactive amino group. This compound serves as a building block in the formation of peptide chains, which are essential in creating various proteins for research and therapeutic purposes. The amino group reacts with carboxyl groups of other amino acids to form peptide bonds, a fundamental process in biochemistry .

Polymer Chemistry

In polymer chemistry, 12-Aminododecanoic acid acts as a monomer for the production of polyamides, such as nylon-12. The amino group allows for polymerization reactions, leading to materials with high thermal stability and resistance to wear, which are used in the automotive and textile industries .

Material Science

The compound’s ability to form strong intermolecular interactions makes it valuable in material science. It can be used to modify the surface properties of materials, improving adhesion, or creating barrier layers that are chemically resistant and durable .

Medicinal Chemistry

12-Aminododecanoic acid: is explored in medicinal chemistry for drug development. Its structure can be incorporated into drug molecules, potentially altering their pharmacokinetic properties, such as solubility and absorption rates, which is crucial for drug efficacy .

Bioconjugation

This acid is used in bioconjugation techniques where it is attached to biomolecules or drugs to target specific cells or tissues. The amino group can react with various functional groups, allowing for the conjugation of dyes, drugs, or other agents to biomolecules for targeted delivery .

Environmental Science

In environmental science, 12-Aminododecanoic acid can be used in the development of biodegradable plastics. As concerns over plastic pollution grow, the creation of environmentally friendly materials that can decompose naturally is increasingly important .

Safety And Hazards

When handling 12-Aminododecanoic acid, it is advised to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing . Avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The global 12-Aminododecanoic Acid is a type of fatty acid that is used in various industries such as pharmaceutical, cosmetics, and lubricants and plasticizers . The 12-Aminododecanoic acid is expected to experience significant growth in the coming years due to its wide range of applications .

properties

IUPAC Name

12-aminododecanoic acid
Source PubChem
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InChI

InChI=1S/C12H25NO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h1-11,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLZLIFKVPJDCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(=O)O)CCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25768-33-6
Record name 12-Aminododecanoic acid homopolymer
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DSSTOX Substance ID

DTXSID90883480
Record name 12-Aminododecanoic acid
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Molecular Weight

215.33 g/mol
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Physical Description

Faintly beige powder; [Sigma-Aldrich MSDS]
Record name 12-Aminododecanoic acid
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Product Name

12-Aminododecanoic acid

CAS RN

693-57-2
Record name 12-Aminododecanoic acid
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Record name Dodecanoic acid, 12-amino-
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Record name 12-AMINODODECANOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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